molecular formula C26H50NO2PS2 B15191608 Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate CAS No. 71426-93-2

Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate

Cat. No.: B15191608
CAS No.: 71426-93-2
M. Wt: 503.8 g/mol
InChI Key: KDZSPFIHMHNELE-UHFFFAOYSA-M
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Description

Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium salt combined with a dithiophosphate group, making it useful in industrial and scientific research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate typically involves the reaction of trimethylbenzylammonium chloride with O,O-bis(2-ethylhexyl) dithiophosphoric acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphates.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophosphates.

    Substitution: Various substituted ammonium salts.

Scientific Research Applications

Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as an additive in lubricants and anti-wear agents in motor oils.

Mechanism of Action

The compound exerts its effects through the interaction of the quaternary ammonium group with various molecular targets. The dithiophosphate group can chelate metal ions, affecting enzymatic activities and protein functions. The molecular pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate: Commonly used as an anti-wear additive in lubricants.

    O,O-diisopropyl hydrogen dithiophosphate: Used in similar applications but with different physical properties.

Uniqueness

Trimethylbenzylammonium O,O-bis(2-ethylhexyl) dithiophosphate is unique due to its combination of a quaternary ammonium group and a dithiophosphate group, providing both catalytic and chelating properties. This dual functionality makes it versatile in various applications, from industrial to biomedical research.

Properties

CAS No.

71426-93-2

Molecular Formula

C26H50NO2PS2

Molecular Weight

503.8 g/mol

IUPAC Name

benzyl(trimethyl)azanium;bis(2-ethylhexoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C16H35O2PS2.C10H16N/c1-5-9-11-15(7-3)13-17-19(20,21)18-14-16(8-4)12-10-6-2;1-11(2,3)9-10-7-5-4-6-8-10/h15-16H,5-14H2,1-4H3,(H,20,21);4-8H,9H2,1-3H3/q;+1/p-1

InChI Key

KDZSPFIHMHNELE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(CC)CCCC)[S-].C[N+](C)(C)CC1=CC=CC=C1

Origin of Product

United States

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